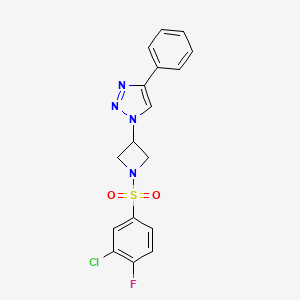![molecular formula C16H16FN3O B2521293 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone CAS No. 2034379-87-6](/img/structure/B2521293.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a useful research compound. Its molecular formula is C16H16FN3O and its molecular weight is 285.322. The purity is usually 95%.
BenchChem offers high-quality (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone, also known as 2-cyclopropyl-5-(3-fluorobenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine:
Antiviral Agents
This compound has shown potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). Research indicates that derivatives of this compound can act as HBV capsid assembly modulators, which are crucial in inhibiting the replication of the virus . This makes it a promising candidate for developing new antiviral therapies.
Anticancer Activity
Studies have explored the anticancer properties of pyrazolo[1,5-a]pyrazine derivatives. These compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential use in cancer treatment. The specific mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective properties. It can protect neuronal cells from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease . This opens up possibilities for its use in neuroprotective therapies.
Pharmacokinetic Studies
Pharmacokinetic studies of this compound have shown favorable properties, such as good oral bioavailability and acceptable metabolic stability. These characteristics are important for the development of effective and safe therapeutic agents.
These diverse applications highlight the compound’s potential in various fields of scientific research and drug development. If you have any specific area you’d like to delve deeper into, feel free to let me know!
Identification of (6S)-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamines as new HBV capsid assembly modulators. Synthesis and oxidation of aromatic substituted 6,7-dihydropyrazolo[1,5-a]pyrimidines. Anti-inflammatory properties of pyrazolo[1,5-a]pyrazine derivatives. Neuroprotective effects of pyrazolo[1,5-a]pyrazine compounds. : Antibacterial activity of pyrazolo[1,5-a]pyrazine derivatives. : Antifungal properties of pyrazolo[1,5-a]pyrazine compounds. : Enzyme inhibition by pyrazolo[1,5-a]pyrazine derivatives. : Pharmacokinetic studies of pyrazolo[1,5-a]pyrazine compounds.
Mécanisme D'action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . The compound acts as a modulator of the assembly process, which is crucial for the life cycle of the virus .
Mode of Action
The compound interacts with the HBV capsid assembly, modulating its formation . This interaction disrupts the normal life cycle of the virus, inhibiting its ability to replicate and infect new cells .
Biochemical Pathways
The compound affects the HBV life cycle pathway . By modulating the assembly of the HBV capsid, it disrupts the normal replication process of the virus. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that the compound is well-absorbed and distributed within the body, and is able to reach the site of action in effective concentrations .
Result of Action
The result of the compound’s action is a significant reduction in HBV replication . This leads to a decrease in the viral load within the host, which can help to alleviate the symptoms of HBV infection and reduce the risk of further complications .
Propriétés
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-3-1-2-12(8-13)16(21)19-6-7-20-14(10-19)9-15(18-20)11-4-5-11/h1-3,8-9,11H,4-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCDOWSFQCEDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)
![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)
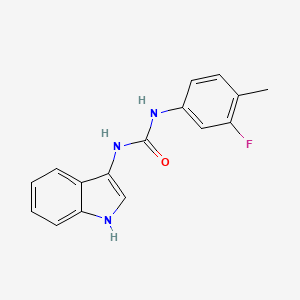
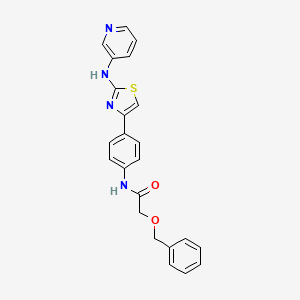
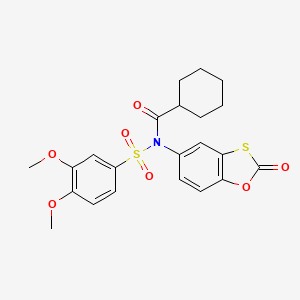
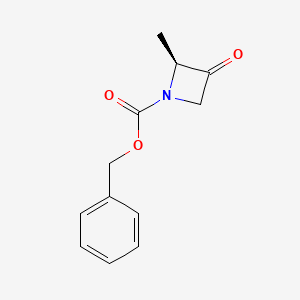
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)
![3-(3-chloro-4-methylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2521224.png)
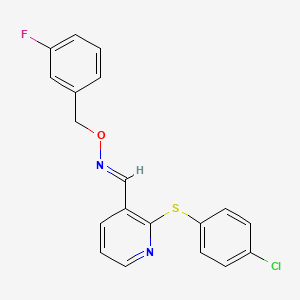
![N-(4-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2521229.png)
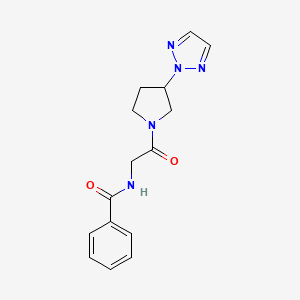
![[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-quinoxalin-6-ylmethanone](/img/structure/B2521231.png)
